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Compound of Interest

Compound Name:
Methyl 5-hydroxy-4-

methylpicolinate

Cat. No.: B11913521 Get Quote

Application Notes: Methyl 5-hydroxy-4-
methylpicolinate in Heterocyclic Synthesis
Introduction
Methyl 5-hydroxy-4-methylpicolinate is a substituted pyridine derivative with potential as a

versatile building block in the synthesis of a variety of heterocyclic compounds. The presence

of a hydroxyl group, a methyl group, and a methyl ester on the pyridine ring offers multiple

reactive sites for functionalization and ring-forming reactions. This document provides an

overview of its potential applications and outlines a general synthetic protocol.

Chemical Properties and Potential Reactivity
The structure of Methyl 5-hydroxy-4-methylpicolinate allows for several key transformations,

making it a valuable precursor for drug discovery and materials science.

Property Value Source

CAS Number 1211530-55-0 [1]

Molecular Formula C8H9NO3 Internal Calculation

Molecular Weight 167.16 g/mol Internal Calculation
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The key reactive centers of the molecule are:

Hydroxyl Group: Can be alkylated, acylated, or used in cyclization reactions.

Pyridine Ring Nitrogen: Can be quaternized or involved in cycloaddition reactions.

Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or be involved in

transesterification reactions.

Methyl Group: Can potentially be functionalized under specific conditions.

General Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of Methyl 5-
hydroxy-4-methylpicolinate in the synthesis of more complex heterocyclic systems.
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Caption: Generalized workflow for the synthetic utility of Methyl 5-hydroxy-4-
methylpicolinate.

Experimental Protocols
While specific, detailed experimental protocols for the use of Methyl 5-hydroxy-4-
methylpicolinate are not widely published, the following are generalized procedures based on

the reactivity of similar substituted pyridines. Researchers should optimize these protocols for

their specific substrates and desired outcomes.
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Protocol 1: O-Alkylation of Methyl 5-hydroxy-4-
methylpicolinate
This protocol describes a general method for the alkylation of the hydroxyl group, a key step for

introducing further diversity.

Materials:

Methyl 5-hydroxy-4-methylpicolinate

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

To a solution of Methyl 5-hydroxy-4-methylpicolinate (1.0 eq) in anhydrous DMF, add

anhydrous K2CO3 (1.5 - 2.0 eq).

Stir the suspension at room temperature for 15-30 minutes.

Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the

starting material is consumed.

Cool the reaction to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
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Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The corresponding O-alkylated pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a
Halogenated Intermediate
This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction,

assuming a halogen (e.g., Br, I) has been installed on the pyridine ring.

Materials:

Halogenated Methyl 5-hydroxy-4-methylpicolinate derivative

Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

Base (e.g., aqueous Na2CO3, K3PO4)

Solvent (e.g., 1,4-dioxane, toluene, DME)

Inert gas (e.g., nitrogen or argon)

Procedure:

In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic

acid/ester (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction

vessel.

Heat the reaction mixture to 80-110 °C under an inert atmosphere.

Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

Combine the organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

Purify the residue by column chromatography.

Expected Outcome: A biaryl or heteroaryl-substituted pyridine derivative.

Visualization of a Potential Synthetic Pathway
The following diagram illustrates a potential two-step synthesis of a more complex heterocyclic

system starting from Methyl 5-hydroxy-4-methylpicolinate.

Methyl 5-hydroxy-4-methylpicolinate C8H9NO3 Methyl 5-(2-bromoethoxy)-4-methylpicolinate C10H12BrNO3
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NaH, THF
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Caption: A potential synthetic route to a dihydropyrano[2,3-c]pyridine derivative.

Conclusion
Methyl 5-hydroxy-4-methylpicolinate represents a promising starting material for the

synthesis of diverse heterocyclic structures. Its array of functional groups allows for a wide

range of chemical transformations, enabling the construction of complex molecular

architectures. The protocols and workflows presented here provide a foundational guide for

researchers to explore the synthetic potential of this versatile building block. Further

investigation and development of specific reaction conditions will undoubtedly expand its utility

in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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